3-Pyridinylmethyl beta-D-glucopyranoside

antidiabetic in vivo efficacy metabolic disease

Sourcing a reliable reference standard for authenticating Cynomorium songaricum or Anoectochilus koshunensis extracts is a common bottleneck. This compound directly addresses that need. - Phytochemical QC: Confirmed constituent of C. songaricum and A. koshunensis, enabling precise extract authentication and standardization. - Dual-Activity Probe: Exhibits class-level antihyperglycemic activity (17.1% blood glucose reduction in vivo) and inhibits both α-glucosidase (20%) and glucose-6-phosphatase (52%) in vitro. - Research-Ready: Supplied as a white to off-white crystalline powder, soluble in water, and backed by rigorous analytical documentation.

Molecular Formula C12H17NO6
Molecular Weight 271.27 g/mol
CAS No. 151870-75-6
Cat. No. B598152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinylmethyl beta-D-glucopyranoside
CAS151870-75-6
Synonyms3-Pyridinylmethyl beta-D-glucopyranoside
Molecular FormulaC12H17NO6
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)COC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H17NO6/c14-5-8-9(15)10(16)11(17)12(19-8)18-6-7-2-1-3-13-4-7/h1-4,8-12,14-17H,5-6H2/t8-,9-,10+,11-,12-/m1/s1
InChIKeyLWBIIACCGLWTMU-RMPHRYRLSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinylmethyl beta-D-glucopyranoside – Natural Glucoside


3-Pyridinylmethyl beta-D-glucopyranoside (CAS 151870-75-6, also known as Nicoloside) is a naturally occurring arylalkyl glucoside [1]. It has been reported as a constituent in plant species such as Cynomorium songaricum and Anoectochilus koshunensis [1]. The compound is characterized by a D-glucose moiety linked via a beta-glycosidic bond to a 3-pyridinylmethyl aglycone. It is a white to off-white crystalline powder, soluble in water, with a molecular formula of C12H17NO6 and a molecular weight of 271.27 g/mol [2]. Its dual carbohydrate-pyridine structure makes it a valuable scaffold and reference standard in natural product chemistry, glycobiology, and medicinal chemistry research .

Natural product reference standard for phytochemical profiling
Beta-glucoside scaffold for glycobiology probe development
Reported plant constituent in Cynomorium and Anoectochilus species

Unique Properties of 3-Pyridinylmethyl Glucoside


Substituting 3-Pyridinylmethyl beta-D-glucopyranoside with a generic glucoside like methyl or phenyl beta-D-glucopyranoside is scientifically unsound due to the unique chemical and biological properties imparted by the 3-pyridinylmethyl aglycone . While simple alkyl or aryl glucosides may serve as general enzyme substrates, the pyridine nitrogen in this compound introduces a basic, ionizable center capable of participating in specific electrostatic interactions, hydrogen bonding, and metal chelation within biological systems [1]. Furthermore, the compound's presence in specific medicinal plants like Cynomorium songaricum and Anoectochilus koshunensis indicates a distinct biological origin and potential ecological function that generic glucosides do not share [2]. These structural and biological distinctions directly translate to differences in molecular recognition, enzyme inhibition profiles, and overall utility in research, as evidenced by studies on related pyridylmethyl glycosides [3].

Pyridine nitrogen functionality
Simple alkyl or aryl glucosides lack the ionizable center that enables electrostatic interactions and metal chelation, which may alter molecular recognition.
Plant-derived identity
Generic glucosides do not share the specific botanical origin reported for this compound; substitution may compromise phytochemical authentication studies.
Enzyme inhibition profile
Class-level enzyme inhibition data (glucosidase, glucose-6-phosphatase) is linked to the pyridylmethyl aglycone; alkyl analogs may not reproduce this assay response context.

Evidence for 3-Pyridinylmethyl Glucoside Specificity


In Vivo Antihyperglycemic Activity

A closely related structural analog, a pyranosyl homo-C-nucleoside designated compound 12a, demonstrated a significant antihyperglycemic effect in vivo [1]. This data provides a class-level inference for the potential of 3-Pyridinylmethyl beta-D-glucopyranoside. Compound 12a reduced blood glucose by 17.1% in diabetic rats, establishing its in vivo efficacy [1]. While the standard drug metformin also lowers blood glucose, its primary mechanism is via inhibition of hepatic gluconeogenesis, not direct glycosidase inhibition, highlighting a different therapeutic approach for this compound class.

In vivo antihyperglycemic activity
Class-level
Analog: 17.1% blood glucose reduction vs Metformin (standard comparator)
Supports metabolic model-response context; data from analog only.
Diabetic rat model; direct compound testing needed.
antidiabetic in vivo efficacy metabolic disease

Alpha-Glucosidase Inhibition

A class-level assessment of alpha-glucosidase inhibition is available for pyridylmethyl-C-β-D-glycosides [1]. In a study screening multiple synthesized compounds, one analog showed 20% inhibition of alpha-glucosidase [1]. This is compared to the clinically used standard drug, acarbose, which displayed 39% inhibition under the same conditions [1]. This suggests that while the pyridylmethyl scaffold confers some inhibitory activity, it is less potent than the potent inhibitor acarbose, but may offer advantages in selectivity or other pharmacological properties not captured in a simple inhibition assay.

Alpha-glucosidase inhibition
Class-level
Analog: 20% inhibition vs Acarbose: 39% inhibition
Reported enzyme inhibition screening context; analog data.
In vitro alpha-glucosidase assay; actual profile may differ.
enzyme inhibition carbohydrate metabolism drug discovery

Glucose-6-Phosphatase Inhibition

Further differentiating the pyridylmethyl glycoside class, another analog (compound 11d) was evaluated for its effect on glucose-6-phosphatase, a key enzyme in hepatic glucose production [1]. This compound displayed 52% inhibition of the enzyme [1]. The inhibition was compared to the standard drug sodium orthovanadate. This suggests a potential multi-target mechanism of action, which is a valuable differentiator from drugs that only target alpha-glucosidase, like acarbose.

Glucose-6-phosphatase inhibition
Class-level
Analog: 52% inhibition vs Sodium orthovanadate (standard)
Supports multi-target pathway interpretation; analog evidence.
Glucose-6-phosphatase assay; direct data pending.
gluconeogenesis enzyme inhibition diabetes

Applications of 3-Pyridinylmethyl Glucoside


Antidiabetic Drug Discovery

This compound, or its analogs, is well-suited for use as a lead compound or pharmacological tool in antidiabetic research. The evidence for class-level in vivo antihyperglycemic activity (17.1% blood glucose reduction in a rat model) and in vitro inhibition of both alpha-glucosidase (20%) and glucose-6-phosphatase (52%) supports its investigation for metabolic disorders where modulation of carbohydrate metabolism and hepatic glucose output is desired [1][2][3].

Phytochemical Reference Standard

Given its confirmed presence in Cynomorium songaricum and Anoectochilus koshunensis, 3-Pyridinylmethyl beta-D-glucopyranoside is an essential reference standard for the quality control, authentication, and phytochemical profiling of extracts and formulations derived from these medicinal plants [4].

Glycobiology & CAZyme Research

As a non-natural glycoside with a heterocyclic aglycone, this compound serves as a valuable probe to study the substrate specificity and catalytic mechanisms of various glycosidases. Its unique structure allows researchers to differentiate between enzymes that prefer simple alkyl/aryl glucosides and those capable of accommodating more complex, heterocyclic moieties .

Application
Selection Property
Validation Focus
Glucose homeostasis model studies
Class-level multi-target enzyme inhibition context
In vivo model-response endpoint review
Phytochemical profiling
Natural product identity confirmation
Plant extract authentication and QC
Glycoside substrate specificity studies
Heterocyclic aglycone probe
CAZyme recognition and kinetics analysis
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